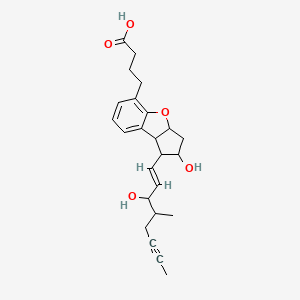

Beraprost

Description

This compound is a synthetic analogue of prostacyclin, under clinical trials for the treatment of pulmonary hypertension. It is also being studied for use in avoiding reperfusion injury.

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation. |

|---|---|

CAS No. |

88430-50-6 |

Molecular Formula |

C24H30O5 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |

InChI |

InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1 |

InChI Key |

CTPOHARTNNSRSR-APJZLKAGSA-N |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

88475-69-8 (hydrochloride salt) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate beraprost beraprost sodium TRK 100 TRK-100 |

Origin of Product |

United States |

Foundational & Exploratory

Beraprost's Mechanism of Action in Pulmonary Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beraprost, a stable and orally active prostacyclin analogue, exerts its therapeutic effects in pulmonary hypertension (PH) through a multi-faceted mechanism of action.[1][2][3][4] Primarily, it functions as a potent vasodilator and inhibitor of vascular smooth muscle cell proliferation.[1][2] This is achieved predominantly through the activation of the prostacyclin (IP) receptor and the subsequent cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.[5][6] Emerging evidence also points to significant contributions from secondary pathways, including interaction with the prostaglandin (B15479496) E2 receptor subtype 4 (EP4), modulation of voltage-gated potassium (Kv) channels, and inhibition of the RhoA/Rho-kinase and transforming growth factor-β (TGF-β)-Smad signaling pathways. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Prostacyclin Pathway Activation

This compound's principal mechanism of action is centered on its agonistic activity at the IP receptor, a G-protein coupled receptor (GPCR) found on pulmonary artery smooth muscle cells (PASMCs).[6][7][8]

Signaling Cascade

Binding of this compound to the IP receptor initiates a conformational change, leading to the activation of the associated Gs alpha subunit (Gαs). This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5][7] The elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in:

-

Vasodilation: PKA-mediated phosphorylation leads to the opening of potassium channels, causing hyperpolarization of the cell membrane and subsequent relaxation of the PASMCs.[7] This reduces pulmonary vascular resistance.

-

Anti-proliferative Effects: Increased cAMP levels inhibit the proliferation of PASMCs, a key component of vascular remodeling in PH.[5][9] This is partly achieved by preventing the degradation of the cell cycle inhibitor p27Kip1.[9][10][11]

Secondary Mechanisms of Action

Beyond the classical IP receptor pathway, this compound's efficacy in pulmonary hypertension is enhanced by its interaction with other signaling molecules and pathways.

Cross-binding to EP4 Receptor and Modulation of Kv Channels

Studies have revealed that this compound can also bind to the prostaglandin E2 receptor subtype 4 (EP4), albeit with lower affinity than to the IP receptor.[8][12][13] This interaction is particularly relevant in the context of PH, where IP receptor expression may be reduced.[12][14] Activation of the EP4 receptor also couples to Gs and stimulates cAMP production, contributing to vasodilation.[7][13]

Furthermore, this compound has been shown to upregulate the expression and function of O2-sensitive voltage-gated potassium (Kv) channels (specifically Kv1.2, Kv1.5, and Kv2.1) in PASMCs.[12][15] The reduced function of these channels is implicated in the pathogenesis of PH.[10] The effect of this compound on these Kv channels appears to be mediated, at least in part, through the EP4 receptor.[10][15]

Inhibition of the RhoA/Rho-Kinase (ROCK) Pathway

Modulation of the TGF-β-Smad Pathway

In cardiac fibroblasts, this compound has been demonstrated to inhibit proliferation by suppressing the TGF-β-Smad signaling pathway.[6][16][19][20][21][22] It achieves this by blocking TGF-β expression and Smad2 phosphorylation, thereby reducing fibrotic gene transcription.[19][20]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in pulmonary hypertension has been evaluated in various studies, yielding quantitative data on its physiological effects.

Table 1: Hemodynamic and Functional Effects of this compound in Animal Models of Pulmonary Hypertension

| Parameter | Animal Model | Treatment Group | Control Group | % Change / p-value | Reference |

| Mean Pulmonary Artery Pressure (mPAP) | Hypoxia-induced PH rats | Significantly reduced | - | p < 0.05 | [10] |

| Right Ventricular Hypertrophy | Hypoxia-induced PH rats | Suppressed | - | p < 0.05 | [10] |

| Pulmonary Vascular Remodeling | Hypoxia-induced PH rats | Attenuated | - | p < 0.05 | [10] |

Table 2: Clinical Efficacy of this compound in Patients with Pulmonary Arterial Hypertension (PAH)

| Endpoint | Study | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | Treatment Effect | p-value | Reference |

| 6-Minute Walk Distance (6MWD) | ALPHABET | +25.1 m | - | 25.1 m | 0.036 | [13] |

| 6-Minute Walk Distance (6MWD) | Japanese Phase II | +33.4 ± 66.0 m | N/A | - | < 0.05 | [15] |

| Mean Pulmonary Artery Pressure (mPAP) | Japanese Phase II | -2.8 ± 5.5 mmHg | N/A | - | < 0.05 | [15] |

| Pulmonary Vascular Resistance (PVR) | Fontan Candidates | -1.4 Wood units | -0.4 Wood units | -1.0 Wood units | < 0.05 | [23] |

| Borg Dyspnea Index | ALPHABET | -0.94 | - | -0.94 | 0.009 | [13] |

Detailed Experimental Protocols

The following are outlines of key experimental protocols used to elucidate the mechanism of action of this compound.

Induction of Pulmonary Hypertension in Animal Models

-

Monocrotaline (B1676716) (MCT)-Induced PH in Rats:

-

Male Wistar rats (200-250g) are used.

-

A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.[1][2][24]

-

PAH develops over a period of 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.[14][24]

-

This compound or vehicle is then administered to assess its therapeutic effects.

-

-

Chronic Hypoxia-Induced PH in Rats:

-

Rats are placed in a hypoxic chamber with an oxygen concentration of 10% for several weeks (e.g., 3-6 weeks).[7][12][25]

-

This induces a state of chronic PH.

-

In some models, this is combined with a single subcutaneous injection of the VEGF receptor inhibitor SU5416 (20 mg/kg) to induce a more severe, angioproliferative form of PH.[7][12]

-

Isolation and Culture of Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

-

Isolation: HPASMCs are isolated from the human pulmonary artery.[5][26]

-

Cryopreservation: Cells are cryopreserved at passage one.[26]

-

Thawing and Plating: Cryopreserved vials are rapidly thawed in a 37°C water bath. The cell suspension is transferred to a culture flask containing pre-warmed smooth muscle cell growth medium.[5]

-

Culturing: Cells are maintained in a humidified incubator at 37°C and 5% CO2. The medium is changed every 2-3 days.

-

Passaging: When the cells reach 80-90% confluency, they are passaged using trypsin-EDTA solution.

Patch-Clamp Electrophysiology for Kv Channel Analysis

-

Cell Preparation: HPASMCs are seeded onto glass coverslips for recording.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.[27][28][29]

-

Pipette and Solutions: Borosilicate glass pipettes with a resistance of 2-5 MΩ are used. The pipette solution contains KCl, and the bath solution is a physiological saline solution.[28][29]

-

Data Acquisition: Voltage-clamp protocols are applied to elicit Kv currents. The currents are filtered and digitized for analysis.[27][29]

-

Drug Application: this compound and specific channel blockers are applied to the bath to assess their effects on Kv channel currents.

Conclusion

The mechanism of action of this compound in pulmonary hypertension is a sophisticated interplay of multiple signaling pathways. Its primary action through the IP receptor-cAMP-PKA axis leads to potent vasodilation and anti-proliferative effects. This is further augmented by its ability to engage the EP4 receptor, modulate Kv channel activity, and inhibit pro-hypertensive pathways such as RhoA/ROCK and TGF-β-Smad. This comprehensive understanding of this compound's molecular targets and downstream effects provides a strong rationale for its use in the treatment of pulmonary hypertension and offers avenues for the development of novel therapeutic strategies. The data and protocols presented in this guide serve as a valuable resource for researchers and clinicians working to advance the treatment of this complex disease.

References

- 1. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. This compound Upregulates KV Channel Expression and Function via EP4 Receptor in Pulmonary Artery Smooth Muscle Cells Obtained from Rats with Hypoxia-Induced Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of hypoxia and this compound sodium on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]

- 14. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Comparison of hypoxia-induced pulmonary hypertension rat models caused by different hypoxia protocols | Semantic Scholar [semanticscholar.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]

- 20. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BioKB - Publication [biokb.lcsb.uni.lu]

- 22. Item - Illustration for mechanism of this compound-mediated inhibition on cardiac fibroblast proliferation. - Public Library of Science - Figshare [plos.figshare.com]

- 23. Effect of this compound sodium on pulmonary vascular resistance in candidates for a Fontan procedure: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. cells-online.com [cells-online.com]

- 27. ahajournals.org [ahajournals.org]

- 28. ahajournals.org [ahajournals.org]

- 29. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Beraprost: A Technical Guide on its Pharmacology as a Prostacyclin Analogue

Introduction

Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue that exerts its pharmacological effects primarily through the activation of the prostacyclin receptor (IP receptor). As a member of the prostanoid class of compounds, it mimics the actions of endogenous PGI2, a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent. This technical guide provides an in-depth overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound selectively binds to and activates the IP receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, primarily mediated by the Gs alpha subunit of the G-protein complex. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the diverse physiological effects of this compound.

The primary outcomes of IP receptor activation by this compound include:

-

Vasodilation: In vascular smooth muscle cells, increased cAMP leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation. This effect contributes to a reduction in blood pressure and improved blood flow.

-

Inhibition of Platelet Aggregation: In platelets, elevated cAMP levels inhibit the increase of intracellular Ca2+ concentration, a critical step in platelet activation and aggregation.

-

Cytoprotection: this compound has been shown to exert protective effects on various cell types, including endothelial cells and neurons, although the precise mechanisms are still under investigation.

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Pharmacokinetics

This compound is designed for oral administration and is absorbed from the gastrointestinal tract. Its pharmacokinetic profile has been studied in various populations, including healthy volunteers and patients with different disease states.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours.

-

Distribution: It is highly bound to plasma proteins, primarily albumin.

-

Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily through beta-oxidation of the carboxylic acid side chain.

-

Excretion: The metabolites of this compound are mainly excreted in the urine.

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Reference |

| Tmax (Time to Peak Plasma Concentration) | 1.5 ± 0.5 hours | Human | |

| Cmax (Peak Plasma Concentration) | 0.85 ± 0.25 ng/mL | Human | |

| t1/2 (Half-life) | ~1 hour | Human | |

| Protein Binding | >95% | Human |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action on the IP receptor. These effects are dose-dependent and have been characterized in numerous preclinical and clinical studies.

Key Pharmacodynamic Effects

-

Cardiovascular: this compound induces systemic and pulmonary vasodilation, leading to a decrease in blood pressure and pulmonary vascular resistance.

-

Hematological: It is a potent inhibitor of platelet aggregation induced by various agonists, such as ADP and collagen.

-

Renal: this compound can increase renal blood flow and has shown potential protective effects in certain models of kidney injury.

Dose-Response Relationship

The relationship between the dose of this compound and its physiological effects has been established in clinical trials. For instance, in patients with pulmonary arterial hypertension, dose-escalation studies have been conducted to determine the optimal balance between efficacy (improvement in exercise capacity) and tolerability (side effects such as headache and flushing).

Experimental Protocols

The pharmacological properties of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the IP receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human IP receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: A radiolabeled ligand with known high affinity for the IP receptor (e.g., [3H]-iloprost) is used.

-

Binding Reaction: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

In Vivo Model of Pulmonary Hypertension

Objective: To evaluate the efficacy of this compound in reducing pulmonary artery pressure and vascular remodeling in an animal model.

Methodology:

-

Induction of Pulmonary Hypertension: Pulmonary hypertension is induced in rodents (e.g., rats or mice) by a single subcutaneous injection of monocrotaline (B1676716) or by chronic exposure to hypoxia.

-

Treatment: After the development of pulmonary hypertension is confirmed (e.g., by echocardiography), the animals are treated with this compound or a vehicle control via oral gavage for a specified period (e.g., several weeks).

-

Hemodynamic Measurements: At the end of the treatment period, right ventricular systolic pressure (RVSP), a surrogate for pulmonary artery pressure, is measured by right heart catheterization.

-

Histological Analysis: The lungs and heart are harvested for histological examination to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.

-

Data Analysis: The hemodynamic and histological parameters are compared between the this compound-treated and control groups to determine the therapeutic effect of the drug.

Conclusion

This compound is a well-characterized prostacyclin analogue with a clear mechanism of action, established pharmacokinetic and pharmacodynamic profiles, and demonstrated efficacy in various preclinical and clinical settings. Its ability to induce vasodilation and inhibit platelet aggregation makes it a valuable therapeutic option for conditions such as pulmonary arterial hypertension. Further research into its cytoprotective effects and potential applications in other diseases is ongoing. This guide provides a foundational understanding of the pharmacology of this compound for professionals in the field of drug discovery and development.

Beraprost's Molecular Mechanisms in Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beraprost, a stable and orally active prostacyclin (PGI₂) analog, exerts significant effects on vascular smooth muscle cells (VSMCs), primarily contributing to its therapeutic benefits in conditions like pulmonary arterial hypertension and peripheral arterial disease. Its mechanisms of action are multifaceted, involving intricate signaling pathways that ultimately regulate key cellular processes such as vasodilation, migration, and proliferation. This technical guide provides an in-depth exploration of the molecular targets of this compound in VSMCs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Core Signaling Pathways of this compound in VSMCs

This compound primarily initiates its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor on the surface of VSMCs.[1] This interaction triggers a cascade of intracellular events, branching into distinct pathways that collectively modulate VSMC function.

The cAMP-Dependent Pathway: A Central Hub

Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent rise in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

At higher concentrations, this compound can activate the PKA pathway. Activated PKA can translocate to the nucleus and influence gene expression by phosphorylating transcription factors such as the cAMP-responsive element-binding protein (CREB). This can lead to the regulation of genes involved in cell proliferation and vascular tone.

At therapeutically relevant concentrations (around 1 nmol/L), this compound preferentially activates Epac without significantly engaging the PKA pathway.[1][2][3] This Epac-mediated signaling is crucial for the anti-migratory effects of this compound. Activated Epac leads to the activation of the small GTPase Rap1.[1][2][3]

Activated Rap1, in turn, inhibits the RhoA/ROCK pathway.[1][4] RhoA is a key regulator of the actin cytoskeleton, and its inhibition prevents the necessary cytoskeletal rearrangements for cell migration.[1] This ultimately leads to a reduction in VSMC migration, a critical process in the development of neointimal hyperplasia following vascular injury.[1][2][3]

Regulation of Cell Proliferation

This compound has been shown to inhibit VSMC proliferation through mechanisms involving cell cycle regulation. One key target is the cyclin-dependent kinase (CDK) inhibitor p27(Kip1).[5] this compound prevents the downregulation of p27(Kip1), leading to cell cycle arrest in the G1 phase and thereby inhibiting proliferation.[5]

Furthermore, this compound can influence the expression of peroxisome proliferator-activated receptor-delta (PPARδ) and inducible nitric oxide synthase (iNOS).[6][7] The activation of PPARδ and subsequent induction of iNOS contribute to the anti-proliferative effects of this compound in VSMCs.[6][7]

References

- 1. The cAMP-producing agonist this compound inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. EPAC in Vascular Smooth Muscle Cells | MDPI [mdpi.com]

- 5. This compound sodium regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of the antiproliferative effect of this compound, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

Beraprost's Prostaglandin Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue that has been the subject of extensive research due to its vasodilatory and antiplatelet properties.[1] Its therapeutic effects are primarily mediated through its interaction with prostanoid receptors, a subfamily of G-protein coupled receptors (GPCRs). Understanding the binding affinity and selectivity of this compound for these various receptors is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. This technical guide provides a comprehensive overview of this compound's binding profile, detailed experimental methodologies for its characterization, and visual representations of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and its stereoisomers for various prostaglandin (B15479496) receptors has been determined in several studies. The following tables summarize the available quantitative data, primarily as dissociation constants (Kd) or inhibition constants (Ki), to facilitate comparison. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: this compound Binding Affinity for Prostaglandin Receptors

| Receptor Subtype | Ligand | Species | Cell Type/Tissue | Affinity Value (nM) | Measurement |

| IP | This compound (TRK-100) | Human | Platelets | 133 | Kd |

| IP | This compound (TRK-100) | Rat | Platelets | 66 | Kd |

| EP3 | This compound | Human | - | 680 | Ki |

| EP1 | This compound | - | - | >3000 | Ki |

| EP2 | This compound | - | - | >3000 | Ki |

| DP1 | This compound | - | - | >3000 | Ki |

Data compiled from multiple sources.[2][3]

Table 2: Relative Binding Affinity of this compound Stereoisomers at the IP Receptor

| Stereoisomer | Relative Affinity (%) |

| This compound-314d (Esuthis compound) | 100 |

| This compound-315d | 14 |

| This compound-314l | <1 |

| This compound-315l | <1 |

This table illustrates the relative affinity of the four enantiomers for the prostacyclin binding sites on rat platelets.[2][3]

Experimental Protocols

The determination of this compound's binding affinity for prostaglandin receptors is predominantly achieved through radioligand binding assays. This technique allows for the quantification of the interaction between a ligand (this compound) and its receptor by competing with a radiolabeled ligand.

Radioligand Competition Binding Assay

1. Membrane Preparation:

-

Cells or tissues expressing the prostaglandin receptor of interest are harvested. For recombinant receptors, cell lines like HEK-293 or CHO are commonly transfected with the specific human receptor gene.[4][5]

-

The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

-

The homogenate undergoes centrifugation to pellet the membranes. The resulting pellet is washed and resuspended in a suitable assay buffer.[4][6]

-

The total protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.[4][6]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.[6]

-

A fixed concentration of a suitable radioligand (e.g., [³H]-iloprost for the IP receptor) is incubated with a specific amount of the membrane preparation.[4]

-

Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the receptor.[4]

-

To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of an unlabeled, high-affinity ligand for the same receptor.[4]

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[6]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Mandatory Visualizations

Signaling Pathway of this compound at the IP Receptor

This compound primarily exerts its effects by binding to the prostacyclin (IP) receptor, which is coupled to the Gs alpha subunit of a heterotrimeric G protein.[8][9] This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation and inhibition of platelet aggregation.[1][8]

Caption: this compound-IP receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The workflow for a radioligand binding assay involves a series of sequential steps, from the preparation of the biological material to the final data analysis, to determine the binding affinity of a compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific binding of the new stable epoprostenol analogue this compound sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

The Pharmacodynamics of Orally Active Beraprost Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beraprost sodium is a stable, orally active synthetic analogue of prostacyclin (PGI2), a naturally occurring substance with potent vasodilatory and antiplatelet effects.[1][2][3] Developed to overcome the chemical instability and short half-life of endogenous PGI2, this compound has been investigated and utilized for the treatment of various vascular disorders, including pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD).[3][4][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound sodium, detailing its mechanism of action, key experimental findings, and the methodologies used to elucidate its physiological effects.

Mechanism of Action

This compound exerts its pharmacological effects primarily by acting as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][6] Binding of this compound to the IP receptor on the surface of vascular smooth muscle cells and platelets initiates a signaling cascade that is central to its therapeutic actions.[1][6]

Upon activation, the IP receptor couples to the Gs alpha subunit of its associated G protein, leading to the stimulation of adenylyl cyclase.[6] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets.[7]

In vascular smooth muscle cells, this signaling pathway ultimately leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[3] In platelets, elevated cAMP levels inhibit platelet activation and aggregation, contributing to the antithrombotic effects of this compound.[8][9]

Signaling Pathways

The primary signaling pathway for this compound's vasodilatory and antiplatelet effects is depicted below.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data on the pharmacodynamic effects of this compound sodium from various in vitro and clinical studies.

Table 1: In Vitro Inhibition of Platelet Aggregation

| Agonist | Assay Method | IC50 (nM) | Reference |

| U46619 (Thromboxane A2 analogue) | Light Scattering (LS) | 0.2 - 0.5 | [8] |

| Collagen (low concentration) | Light Scattering (LS) | 0.2 - 0.5 | [8] |

| ADP | Light Scattering (LS) | 2 - 5 | [8] |

| Epinephrine | Light Scattering (LS) | 2 - 5 | [8] |

Table 2: Clinical Efficacy in Pulmonary Arterial Hypertension (PAH)

| Parameter | Study Population | Treatment Duration | Key Finding | Reference |

| 6-Minute Walk Distance (6-MWD) | NYHA Class II & III PAH | 12 weeks | Mean increase of 25.1 m compared to placebo (p=0.03) | [11] |

| Borg Dyspnea Index (BDI) | NYHA Class II & III PAH | 12 weeks | Significant improvement | [11] |

| Cardiopulmonary Hemodynamics | NYHA Class II & III PAH | 12 weeks | No significant change | [11] |

| Systolic Pulmonary Artery Pressure (PAP) | PH with Heart Failure with reduced Ejection Fraction (PH-HFrEF) | 12 months | Significant decrease from 49.5 ± 10.8 mmHg to 27.0 ± 4.7 mmHg (P < .05) | [4][12] |

| 6-Minute Walk Distance (6-MWD) | PH with Heart Failure with reduced Ejection Fraction (PH-HFrEF) | 12 months | Significant increase from 190.1 ± 75.5 m to 395.7 ± 83.4 m (P < .05) | [4] |

| Disease Progression (Death, Transplant, Epoprostenol (B1671539) Rescue, or >25% decrease in peak VO2) | WHO Functional Class II or III PAH | 6 months | Less evidence of disease progression with this compound (p = 0.002) | [13] |

Table 3: Clinical Efficacy in Peripheral Arterial Disease (PAD)

| Parameter | Study Population | Treatment Duration | Key Finding | Reference |

| Pain-Free Walking Distance | Intermittent Claudication | 6 months | 81.5% increase with this compound vs. 52.5% with placebo (P=0.001) | [14] |

| Maximum Walking Distance | Intermittent Claudication | 6 months | 60.1% increase with this compound vs. 35.0% with placebo (P=0.004) | [14] |

| Subjective Symptoms (burning, coldness, edema, etc.) | Diabetic patients with PAD | 12 weeks | Significant improvement in all assessed symptoms (p < 0.001) | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the pharmacodynamics of this compound sodium.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its receptor.

Protocol Summary:

-

Membrane Preparation: Cell membranes expressing the prostacyclin (IP) receptor are prepared from cultured cells or tissues.[1]

-

Incubation: The membranes are incubated with a fixed concentration of radiolabeled this compound (e.g., [3H]-TRK-100) and varying concentrations of unlabeled this compound (for competition assays) or increasing concentrations of the radioligand alone (for saturation assays).[16]

-

Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: For saturation binding, Scatchard analysis is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[16] For competition binding, the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[1]

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.

Protocol Summary:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected and centrifuged at a low speed to obtain PRP.

-

Incubation: The PRP is incubated with various concentrations of this compound or a vehicle control.

-

Aggregation Induction: A platelet agonist (e.g., ADP, collagen, U46619) is added to the PRP to induce aggregation.[8]

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission (turbidimetry) or light scattering using an aggregometer.[8]

-

Data Analysis: The percentage of inhibition of aggregation by this compound is calculated relative to the control, and the IC50 value (the concentration of this compound that causes 50% inhibition) is determined.[8]

Measurement of Vasodilation

The vasodilatory effects of this compound can be assessed both in vitro using isolated blood vessels and in vivo in clinical studies.

Isolated Artery Vasodilation Protocol Summary:

-

Vessel Preparation: Segments of arteries (e.g., mesenteric or coronary arteries) are isolated and mounted in a myograph chamber.

-

Pre-constriction: The arterial segments are pre-constricted with an agonist such as phenylephrine (B352888) or U46619.

-

This compound Application: Cumulative concentrations of this compound are added to the chamber.

-

Measurement: Changes in vascular tension or diameter are recorded to assess the extent of vasodilation.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation).

Conclusion

This compound sodium is an orally active prostacyclin analogue with well-characterized pharmacodynamic properties. Its primary mechanism of action involves the activation of the IP receptor, leading to increased intracellular cAMP levels, which in turn mediate its vasodilatory and antiplatelet effects. A comprehensive body of in vitro and clinical data supports its efficacy in the treatment of pulmonary arterial hypertension and peripheral arterial disease. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced pharmacodynamics of this compound and the development of novel prostacyclin-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Effects of this compound Sodium on Subjective Symptoms in Diabetic Patients with Peripheral Arterial Disease | Semantic Scholar [semanticscholar.org]

- 3. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of a stable prostacyclin analogue this compound sodium on VEGF and PAI-1 gene expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of this compound on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and platelet antiaggregating effects of this compound, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Effects of this compound Sodium on Subjective Symptoms in Diabetic Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific binding of the new stable epoprostenol analogue this compound sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Beraprost: A Technical Guide to Its Cytoprotective Effects on Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beraprost sodium is a stable, orally active synthetic analogue of prostacyclin (PGI2) that exhibits potent vasodilatory, antiplatelet, and cytoprotective properties.[1] Unlike the chemically unstable native PGI2, this compound's stability allows for oral administration, making it a valuable therapeutic agent in the management of conditions characterized by vascular dysfunction, such as peripheral arterial disease and pulmonary arterial hypertension.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the cytoprotective effects of this compound on vascular endothelial cells, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The vascular endothelium is a critical regulator of vascular homeostasis. Endothelial dysfunction, often triggered by oxidative stress, inflammation, and apoptosis, is a primary event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis.[3][4][5] this compound exerts its protective effects by directly targeting endothelial cells, mitigating cellular damage, preserving function, and promoting a healthy vascular phenotype.

Core Cytoprotective Mechanisms of this compound

This compound's protective actions on endothelial cells are multifaceted, stemming from its ability to activate specific signaling cascades that counter pathological stimuli. The principal mechanism involves binding to the prostacyclin (IP) G-protein coupled receptor on the endothelial cell surface.[6] This interaction initiates a cascade of intracellular events, primarily mediated by cyclic adenosine (B11128) monophosphate (cAMP), leading to a range of beneficial downstream effects.[6][7]

Anti-Apoptotic Effects

This compound has been demonstrated to protect endothelial cells from apoptosis (programmed cell death) induced by various stressors, including components of cigarette smoke extract (CSE) and oxidative insults.[8][9][10][11]

-

Mechanism: The anti-apoptotic effect is largely mediated by the elevation of intracellular cAMP.[8][11] Increased cAMP levels activate signaling pathways that inhibit the apoptotic machinery. Studies have shown that this compound treatment in human umbilical vein endothelial cells (HUVECs) exposed to CSE leads to a significant decrease in apoptosis, which is correlated with an enhanced level of cAMP.[8][11] Furthermore, this compound has been shown to inhibit the expression and activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]

Anti-Inflammatory and Anti-Adhesive Effects

Chronic inflammation is a hallmark of endothelial dysfunction and atherosclerosis. This compound modulates the inflammatory response in endothelial cells, primarily by inhibiting the expression of adhesion molecules that are crucial for the recruitment of leukocytes to the vessel wall.

-

Mechanism: this compound significantly inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human vascular endothelial cells.[12] This suppression of VCAM-1 reduces the adhesion of monocytes to the endothelium, a critical early step in the formation of atherosclerotic plaques.[12] Clinical studies in patients with type 2 diabetes have confirmed that this compound treatment lowers the circulating levels of VCAM-1 and prevents the progression of carotid intima-media thickness (IMT), a surrogate marker for atherosclerosis.[3][12]

Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, causes significant damage to endothelial cells. This compound exhibits potent antioxidant effects.

-

Mechanism: In peroxide-injured endothelial cell models, this compound significantly inhibits the decrease in cell viability and prevents the increase in lipid peroxides, which are markers of oxidative damage.[13] This action helps preserve the integrity of the cell membrane and maintain cellular function in the face of oxidative insults.[13] Clinical studies have also shown that this compound administration decreases urinary 8-iso-prostaglandin F(2alpha), a marker of systemic oxidative stress, in patients with coronary artery disease.[14]

Stimulation of Nitric Oxide (NO) Synthesis

Nitric oxide (NO) is a critical signaling molecule produced by endothelial nitric oxide synthase (eNOS) that mediates vasodilation, inhibits platelet aggregation, and has anti-inflammatory properties. This compound enhances the production of NO.

-

Mechanism: this compound upregulates the expression of the eNOS gene in endothelial cells.[15][16] This effect is mediated through the cAMP signaling pathway. Activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB then binds to cAMP-responsive elements (CRE) located in the promoter region of the eNOS gene, stimulating its transcription.[15][16] This leads to increased eNOS protein levels and subsequent NO production, contributing to improved endothelial function.[6][15][17]

Enhancement of Thrombomodulin Expression

Thrombomodulin is a key anticoagulant protein expressed on the surface of endothelial cells. It plays a vital role in preventing thrombosis.

-

Mechanism: this compound enhances the expression of thrombomodulin on the membrane surface of HUVECs. This effect is also dependent on the increase in intracellular cAMP levels.[7] By upregulating thrombomodulin, this compound enhances the protein C anticoagulant pathway, thereby reducing the risk of thrombotic events.[7]

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways activated by this compound in endothelial cells.

Figure 1: Core this compound signaling cascade in endothelial cells.

Figure 2: this compound-mediated upregulation of eNOS expression.

Figure 3: Inhibition of TNF-α-induced inflammation by this compound.

Quantitative Data on Cytoprotective Effects

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound's effects on endothelial cells.

Table 1: Effect of this compound on Endothelial Cell Viability and Oxidative Stress Markers

| Parameter | Cell Type | Stressor | This compound Concentration | Outcome | Reference |

|---|---|---|---|---|---|

| Cell Viability | Vascular Endothelial Cells | t-butyl hydroperoxide | 1-3 µmol/L | Significantly inhibited the decrease in cell viability | [13] |

| Lipid Peroxides | Vascular Endothelial Cells | t-butyl hydroperoxide | 1-3 µmol/L | Significantly inhibited the increase in lipid peroxides | [13] |

| Urinary 8-iso-PGF(2alpha) | Patients with CAD | Coronary Artery Disease | 120 µ g/day (4 weeks) | Significantly decreased (P = 0.03) | [14] |

| Apoptosis (Apoptotic Index) | HUVECs | Cigarette Smoke Extract (2.5%) | 10⁻⁸ to 10⁻⁶ mol/L | Dose-dependent decrease in apoptosis |[8][11] |

Table 2: Effect of this compound on Inflammatory and Adhesion Markers

| Parameter | Cell Type / Subjects | Inducer | This compound Concentration / Dose | Outcome | Reference |

|---|---|---|---|---|---|

| VCAM-1 Expression | HUVECs | TNF-α (0.1 ng/mL) | 10⁻⁸ to 10⁻⁶ M | Dose-dependent decrease in VCAM-1 expression (p < 0.001 at 10⁻⁶ M) | [3] |

| Monocytoid Cell Adhesion | HUVECs | TNF-α | 10⁻⁶ M | Significantly decreased adhesion of U937 cells | [3][12] |

| Circulating VCAM-1 | Patients with Type 2 Diabetes | Type 2 Diabetes | N/A (3-year treatment) | Significantly lower change compared to no treatment | [3][12] |

| TNF-α & IL-1β | Rat Lung | Cigarette Smoke Extract | N/A | Reduced expression of proinflammatory cytokines |[9] |

Table 3: Effect of this compound on Vasodilatory and Antithrombotic Markers

| Parameter | Cell Type | This compound Concentration | Outcome | Reference |

|---|---|---|---|---|

| cAMP Levels | HUVECs | Concentration-dependent | Sustained increase, longer than with prostacyclin | [7] |

| eNOS mRNA & Protein | Human/Bovine Aortic ECs | N/A | Increased expression | [15][16] |

| NO Production | Human/Bovine Aortic ECs | N/A | Increased production | [15][16] |

| Thrombomodulin Expression | HUVECs | Concentration-dependent | Enhanced expression |[7] |

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature, providing a framework for researchers.

Protocol 1: Endothelial Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Medium: Culture cells in a suitable endothelial growth medium (e.g., EGM-2) supplemented with growth factors, fetal bovine serum (FBS), and antibiotics.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 80-90% confluency. Use cells at early passages (e.g., 2-6) for experiments to ensure a stable phenotype.

-

This compound Treatment: Prepare stock solutions of this compound sodium in a suitable solvent (e.g., DMSO or PBS). On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Replace the existing medium with the this compound-containing medium for the specified duration.

Protocol 2: Peroxide-Induced Oxidative Stress and Viability Assay

Adapted from Pharmacology 1992;45(2):61-70[13]

-

Cell Plating: Seed endothelial cells into 96-well plates at a density that allows for sub-confluency during the experiment.

-

Pre-treatment: Once cells are attached, pre-treat them with varying concentrations of this compound (e.g., 1-10 µmol/L) for a specified period (e.g., 1 hour).

-

Induction of Oxidative Stress: Add an oxidative agent, such as t-butyl hydroperoxide (t-BHP), to the wells to a final concentration known to induce cell damage (e.g., 50-100 µM).

-

Incubation: Incubate the plates for a defined period (e.g., 4-24 hours).

-

Viability Assessment: Measure cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the supernatant.

-

Lipid Peroxidation: For parallel experiments, measure lipid peroxidation using a Thiobarbituric Acid Reactive Substances (TBARS) assay on cell lysates.

Protocol 3: VCAM-1 Expression Analysis (Whole-Cell ELISA)

Adapted from Goya, Otsuki, et al. 2003[3]

-

Cell Plating: Grow endothelial cells to confluence in 48- or 96-well plates.

-

Pre-treatment: Treat cells with this compound (e.g., 10⁻⁸ to 10⁻⁶ M) for 15-30 minutes.

-

Inflammatory Stimulation: Add TNF-α (e.g., 0.1 ng/mL) to the wells and incubate for a period sufficient to induce VCAM-1 expression (e.g., 2-6 hours).

-

Fixation: Gently wash the cells with PBS and fix them with a suitable fixative (e.g., 1% paraformaldehyde) for 15 minutes at room temperature.

-

Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody: Incubate the cells with a primary antibody against human VCAM-1 overnight at 4°C.

-

Secondary Antibody: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

Protocol 4: Nitric Oxide (NO) Production Assay

Based on methods described in Circ Res. 2003 Sep 19;93(6):523-30[15][16]

-

Griess Method (for nitrite (B80452), a stable NO metabolite):

-

Treat cultured endothelial cells with this compound for the desired time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate in the dark for 10-15 minutes.

-

Measure the absorbance at ~540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

DAF-FM Diacetate Staining (for intracellular NO):

-

Load cells with DAF-FM diacetate, a fluorescent probe for NO, according to the manufacturer's instructions.

-

Treat the loaded cells with this compound.

-

Measure the increase in fluorescence over time using a fluorescence microscope or plate reader.

-

Conclusion

This compound is a potent cytoprotective agent for vascular endothelial cells, acting through a well-defined signaling pathway centered on the IP receptor and the second messenger cAMP. Its ability to inhibit apoptosis, suppress inflammation and oxidative stress, stimulate the production of protective nitric oxide, and enhance the endothelial anticoagulant profile provides a strong mechanistic basis for its therapeutic efficacy in vascular diseases. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals investigating the vasoprotective potential of prostacyclin analogues and related therapeutic strategies.

References

- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Short- and long-term effects of the new oral prostacyclin analogue, this compound sodium, in patients with severe pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Endothelium as a Target of this compound Sodium and Fenofibrate for Antiatherosclerotic Therapy in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular endothelium as a target of this compound sodium and fenofibrate for antiatherosclerotic therapy in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. Enhancement by this compound sodium, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound sodium attenuates cigarette smoke extract-induced apoptosis in vascular endothelial cells [agris.fao.org]

- 9. Protective effect of this compound sodium, a stable prostacyclin analog, in the development of cigarette smoke extract-induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound sodium attenuates cigarette smoke extract-induced apoptosis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the prostaglandin I2 analogue, this compound sodium, on vascular cell adhesion molecule-1 expression in human vascular endothelial cells and circulating vascular cell adhesion molecule-1 level in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytoprotective action of this compound sodium against peroxide-induced damage in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of oral this compound sodium, a prostaglandin I2 analogue, on endothelium dependent vasodilatation in the forearm of patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptional stimulation of the eNOS gene by the stable prostacyclin analogue this compound is mediated through cAMP-responsive element in vascular endothelial cells: close link between PGI2 signal and NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of this compound with or without NOS Inhibition on Plasma Aldosterone and Hemodynamics in Healthy Cats - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo Antiplatelet Activity of Beraprost

Introduction

This compound sodium is a stable, orally active prostacyclin (PGI2) analogue recognized for its potent vasodilatory and antiplatelet properties.[1][2] As a synthetic molecule, it mimics the actions of endogenous prostacyclin, a key regulator of vascular homeostasis.[3] this compound has been investigated and used therapeutically for conditions such as pulmonary arterial hypertension and peripheral arterial disease.[1][2] Its primary pharmacological effects are mediated through the inhibition of platelet activation and aggregation, which contributes significantly to its therapeutic profile. This document provides a detailed technical overview of the in vivo antiplatelet activity of this compound, its mechanism of action, relevant quantitative data from preclinical and clinical studies, and the experimental protocols used for its evaluation.

Mechanism of Action: Signaling Pathway

This compound exerts its antiplatelet effects by binding to the prostacyclin I2 receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of platelets.[1][4] This interaction initiates a signaling cascade that ultimately leads to the inhibition of platelet function.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: this compound binds to the IP receptor.[5]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[4]

-

Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates adenylyl cyclase (AC).[5][6][7]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[6][7][8]

-

Downstream Effects: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA phosphorylates several intracellular proteins, which results in:

-

Inhibition of phospholipase C (PLC).

-

A decrease in intracellular calcium (Ca2+) mobilization, a critical step for platelet activation.[1][6]

-

Inhibition of thromboxane (B8750289) A2 (TXA2) formation.[6][7]

-

This cascade effectively blocks the pathways required for platelet shape change, degranulation, and aggregation in response to various agonists like ADP, collagen, and thrombin.

Quantitative Data on In Vivo Antiplatelet Activity

The antiplatelet efficacy of this compound has been quantified in both preclinical animal models and human clinical trials. The data is summarized below.

Table 1: Preclinical Studies in Animal Models

| Animal Model | Administration Route | Dose Range | Agonist(s) | Key Findings | Reference(s) |

| Rat | Oral | 0.3 - 1 mg/kg | ADP, Collagen | Showed a dose-dependent inhibition of platelet aggregation in whole blood ex vivo. | [6] |

| Rat | Oral | 0.3 - 3 mg/kg | - | Dose-dependently increased plasma cAMP levels. | [6] |

| Canine (Chronic Embolic PH Model) | Oral | 5, 15, 25 µg/kg (twice daily) | - | Primarily assessed hemodynamic effects; antiplatelet effects are an underlying mechanism. | [7] |

| Mouse | Not Specified | Not Specified | - | Animal experiments confirmed that this compound prolonged bleeding time. | [9] |

Table 2: Clinical Studies in Humans

| Study Population | Administration Route | Dose Range | Agonist(s) | Key Findings | Reference(s) |

| Healthy Male Volunteers | Oral (Single & Repeated Doses) | 20, 40, 60 µg | ADP | 40 µg and 60 µg doses significantly decreased platelet aggregation 0.5 to 1 hour after administration. 20 µg had no significant effect. | [10] |

| Healthy Caucasian Males | Oral (8-day treatment) | 20, 40, 60 µg | ADP (2, 5, 10 µM), Collagen (1.25 µg/mL) | On day 8, the 60 µg dose decreased platelet aggregation by 10-19% (ADP) and 6% (Collagen) compared to placebo.[11][12] | [11][12] |

| Healthy Volunteers | Oral (14-day treatment) | 120 µg daily | Collagen/Epinephrine | Significantly prolonged in-vitro closure time (from 134s to 150s), but did not change bleeding time. | [13] |

| Chronic Peritoneal Dialysis Patients | Oral (8-week treatment) | 120 µg daily | - | Decreased plasma D-dimer and von Willebrand factor, indicating antithrombotic effects and reduced endothelial injury. | [14] |

Experimental Protocols

The evaluation of this compound's antiplatelet activity in vivo is typically conducted using ex vivo platelet aggregation assays on blood samples collected from subjects after drug administration. The most common method is Light Transmission Aggregometry (LTA).

General Protocol for Ex Vivo Platelet Aggregation Study

-

Subject Preparation and Dosing:

-

Subjects (animal or human) are fasted overnight to minimize lipemia, which can interfere with LTA.

-

A baseline (pre-dose) blood sample is collected.

-

This compound is administered, typically orally.

-

Post-dose blood samples are collected at specified time points (e.g., 0.5, 1, 2, 4, 8 hours) to assess the time course of the drug's effect.[10]

-

-

Blood Collection and Sample Preparation:

-

Whole blood is collected via venipuncture into tubes containing an anticoagulant, most commonly 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.[15][16]

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells. The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.[15]

-

Platelet Count Adjustment: The platelet count in the PRP is measured and may be adjusted with PPP to a standardized concentration (e.g., 2.0-2.5 x 10⁸ platelets/mL) for consistency across samples.[16]

-

-

Platelet Aggregometry (LTA Method):

-

The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.[17]

-

Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.

-

A stable baseline is recorded for approximately 1 minute.

-

A platelet agonist (e.g., ADP, collagen) is added to the PRP to induce aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over a set period (typically 5-10 minutes) until a maximal aggregation plateau is reached.[15]

-

-

Data Analysis:

-

The primary endpoint is the maximal aggregation percentage (%), defined as the maximum change in light transmission from baseline.[15]

-

The results from post-dose samples are compared to the baseline sample and/or a placebo group to determine the inhibitory effect of this compound.

-

Inhibition (%) is often calculated as: [(Max Aggregation_Control - Max Aggregation_this compound) / Max Aggregation_Control] x 100.

-

This compound is an effective, orally available antiplatelet agent that functions through the well-defined prostacyclin receptor-cAMP signaling pathway. In vivo and ex vivo studies in both animals and humans have consistently demonstrated its ability to inhibit platelet aggregation induced by various physiological agonists. The quantitative data show a clear dose-dependent inhibitory effect. The established protocols for assessing its activity, primarily through light transmission aggregometry, provide a robust framework for its continued study and for the development of new antiplatelet therapies. For drug development professionals, this compound serves as an important example of a targeted therapy that modulates platelet function to achieve therapeutic benefits in cardiovascular diseases.

References

- 1. This compound: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. A Double‐blind, Placebo‐controlled, Multicenter, Prospective, Randomized Study of this compound Sodium Treatment for Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanism of this compound Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]

- 5. Prostacyclin Analogue this compound Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]

- 6. Studies on the antiplatelet effect of the stable epoprostenol analogue this compound sodium and its mechanism of action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Investigation of this compound Sodium on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]

- 8. cAMP-elevating agents and adenylyl cyclase overexpression promote an antifibrotic phenotype in pulmonary fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combination therapy with this compound sodium and aspirin for acute ischemic stroke: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and platelet antiaggregating effects of this compound, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-aggregation inhibition and hemodynamic effects of this compound sodium, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Comparison of antiplatelet potency of sarpogrelate, aspirin, and this compound in healthy volunteers according to in-vitro closure time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound sodium, an oral prostaglandin i2 analog, on hemostatic factors and inflammation in chronic peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 17. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Beraprost's Vasodilatory Effects in Peripheral Arterial Disease: A Technical Guide

Introduction

Peripheral Arterial Disease (PAD) is a chronic condition characterized by the narrowing of peripheral arteries, most commonly in the lower extremities, leading to reduced blood flow (ischemia). This can cause symptoms ranging from intermittent claudication to critical limb ischemia, significantly impairing quality of life. Beraprost, a stable and orally active prostacyclin (PGI₂) analogue, has been investigated as a therapeutic agent for PAD due to its vasodilatory, antiplatelet, and cytoprotective properties.[1][2][3] This document provides an in-depth technical overview of the mechanisms, experimental validation, and clinical data related to the vasodilatory effects of this compound in the context of PAD.

Core Mechanism of Action: Vasodilation

This compound exerts its primary vasodilatory effect by mimicking the action of endogenous prostacyclin.[4] The core mechanism involves binding to prostacyclin (IP) receptors on the surface of vascular smooth muscle cells (VSMCs).[5] These receptors are G-protein coupled receptors that, upon activation, initiate a downstream signaling cascade.[5]

Activation of the IP receptor stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent rise in intracellular cAMP is a pivotal step.[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various target proteins.[5] This cascade ultimately inhibits the release of calcium ions (Ca²⁺) from intracellular stores and reduces the transmembrane influx of Ca²⁺.[1][2][3] The resulting decrease in intracellular Ca²⁺ concentration leads to the relaxation of VSMCs, causing vasodilation and increased blood flow.[1][2][3][5]

Signaling Pathways

This compound's effects extend beyond simple vasodilation and involve complex signaling pathways that also influence cell migration and proliferation, which are relevant to the pathology of atherosclerosis.

-

Primary Vasodilation Pathway: This pathway details the direct mechanism leading to smooth muscle relaxation.

-

Anti-Migratory Pathway: In addition to PKA, cAMP can activate another key mediator, Exchange protein directly activated by cAMP (Epac).[6] Studies have shown that at therapeutically relevant concentrations, this compound preferentially activates the Epac pathway in VSMCs to inhibit their migration, a key process in the development of neointimal hyperplasia following vascular injury.[6][7] This pathway involves the activation of the small G-protein Rap1 and subsequent inhibition of RhoA, a critical regulator of the cytoskeletal rearrangement necessary for cell migration.[6][7]

Preclinical Evidence & Experimental Protocols

The vasodilatory and cytoprotective effects of this compound have been substantiated through various preclinical models.

1. In Vitro Model: Vascular Smooth Muscle Cell (VSMC) Migration Assay

This assay is crucial for assessing the potential of a drug to inhibit neointimal formation, a key pathological feature of atherosclerosis and restenosis.

-

Detailed Methodology:

-

Cell Culture: Human vascular smooth muscle cells (e.g., from saphenous veins) are primary cultured.[7]

-

Chemotaxis Assay: A chemotaxis chamber (e.g., Boyden chamber) is used. VSMCs are seeded onto a microporous membrane in the upper chamber.[8][7]

-

Treatment: The cells are pre-incubated with varying, therapeutically relevant concentrations of this compound (e.g., 1 nM) or a vehicle control.[6]

-

Stimulation: A chemoattractant, such as Platelet-Derived Growth Factor-BB (PDGF), is added to the lower chamber to create a chemical gradient, stimulating cell migration.[8][7]

-

Incubation: The chamber is incubated for a defined period (e.g., 4-6 hours) to allow for cell migration through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with DAPI), and counted under a microscope. The inhibition of migration is calculated relative to the control group.[6]

-

2. In Vivo Model: Murine Hindlimb Ischemia (HLI)

The HLI model is the most common preclinical animal model for studying PAD and evaluating therapeutic interventions aimed at improving blood flow recovery (perfusion) and angiogenesis.[9][10]

-

Detailed Methodology:

-

Anesthesia & Preparation: The mouse is anesthetized, and the surgical area on the hindlimb is shaved and sterilized.[9]

-

Surgical Procedure: A small incision is made in the skin overlying the femoral artery. The femoral artery and its deep branch are carefully isolated from the femoral vein and nerve.[9]

-

Ligation and Excision: The proximal and distal ends of the femoral artery are ligated with sutures, and the segment of the artery between the ligations is excised. This procedure induces acute ischemia in the distal limb.[9]

-

Closure: The skin incision is closed with sutures or surgical staples. Post-operative analgesics are administered.

-

Blood Flow Assessment: Perfusion in the ischemic and contralateral (non-ischemic) limbs is measured at multiple time points (e.g., immediately post-surgery, and at days 3, 7, 14, 21) using Laser Doppler Perfusion Imaging (LDPI).[9][11] Blood flow recovery is typically expressed as the ratio of perfusion in the ischemic limb to that in the non-ischemic limb.

-

Histological Analysis: At the end of the study, ischemic muscle tissue (e.g., gastrocnemius) is harvested for histological analysis to quantify angiogenesis (capillary density) and arteriogenesis.[10]

-

Quantitative Data from Clinical Studies

The clinical efficacy of this compound in PAD has been evaluated in numerous trials, with a focus on improving walking distance and patient symptoms. However, results have been inconsistent across studies.[12]

Table 1: Effect of this compound on Treadmill Walking Distance in PAD

| Study / Analysis | Treatment Group | Control Group (Placebo) | Outcome Metric | Result | Reference |

|---|---|---|---|---|---|

| Network Meta-Analysis | This compound | Placebo | Mean Change in MWD | +43.90 meters (95% CI: 2.10 to 85.71) | [13] |

| Network Meta-Analysis | This compound | Placebo | Mean Change in PFWD | +19.78 meters (95% CI: -3.07 to 42.62) | [13] |

| Mohler et al. (2003) | This compound (n=385) | Placebo (n=377) | % Improvement in MWD | 16.7% | [12] |

| Mohler et al. (2003) | This compound (n=385) | Placebo (n=377) | % Improvement in MWD | 14.6% (p=NS) | [12] |

MWD: Maximum Walking Distance; PFWD: Pain-Free Walking Distance; CI: Confidence Interval; NS: Not Significant.

Table 2: Improvement in Subjective Symptoms in Diabetic PAD Patients after 12 Weeks of this compound

| Symptom | Patients Reporting Symptom (n=94) | Percentage of Patients Reporting Improvement |

|---|---|---|

| Exertional Pain | 83 (92.2%) | 69.9% |

| Coldness | 81 (90.0%) | 72.8% |

| Edema | 74 | 52.7% |

| Paresthesias | 67 | 55.2% |

| Stabbing Pain | 61 | 65.6% |